molecular formula C22H35NO3 B4949251 ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate

ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate

Cat. No.: B4949251
M. Wt: 361.5 g/mol
InChI Key: BDUNNSJDSMOSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate, also known as EBDP, is a psychoactive drug that belongs to the cathinone class of compounds. It is a derivative of the phenethylamine family and is structurally similar to other popular drugs such as methylone, ethylone, and butylone. EBDP has gained popularity in recent years due to its stimulant effects and has been used as a recreational drug. However, it also has potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate involves the inhibition of dopamine and norepinephrine reuptake transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. This effect is similar to other stimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has effects on the central nervous system, leading to increased alertness, energy, and euphoria. These effects are similar to other stimulant drugs and may have implications for the treatment of certain medical conditions.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate in lab experiments include its unique properties as a stimulant drug. It may be useful in studying the effects of dopamine and norepinephrine on neurotransmission and may have implications for the treatment of certain psychiatric disorders. However, there are also limitations to using this compound in lab experiments. It is a controlled substance and may be difficult to obtain for research purposes. Additionally, its psychoactive properties may make it difficult to control for confounding variables in experiments.

Future Directions

There are several potential future directions for research on ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD. Further research is needed to determine the optimal dosage and administration route for these applications. Additionally, more studies are needed to determine the long-term effects of this compound use on the brain and body. This information will be important for understanding the risks and benefits of using this compound in scientific research and clinical applications.

Synthesis Methods

The synthesis of ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate involves a complex series of chemical reactions. One common method involves the reaction of benzyl chloride with 2-dipentylamino-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to yield this compound. This process requires careful control of reaction conditions and can be dangerous if not performed by trained professionals.

Scientific Research Applications

Ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate has potential applications in scientific research due to its psychoactive properties. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This effect has been studied in animal models and may have implications for the treatment of certain psychiatric disorders such as depression and attention-deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-4-7-12-16-23(17-13-8-5-2)21(24)20(22(25)26-6-3)18-19-14-10-9-11-15-19/h9-11,14-15,20H,4-8,12-13,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUNNSJDSMOSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CC1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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